Isobutyl 2-amino-5-bromobenzoate
Description
Isobutyl 2-amino-5-bromobenzoate is an ester derivative of 2-amino-5-bromobenzoic acid, characterized by an isobutyl ester group. This compound combines a brominated aromatic ring with an amino substituent, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
1131587-70-6 |
|---|---|
Molecular Formula |
C11H14BrNO2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-methylpropyl 2-amino-5-bromobenzoate |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)6-15-11(14)9-5-8(12)3-4-10(9)13/h3-5,7H,6,13H2,1-2H3 |
InChI Key |
JJHUFQGZAGQVRZ-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=C(C=CC(=C1)Br)N |
Canonical SMILES |
CC(C)COC(=O)C1=C(C=CC(=C1)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aromatic Ring Modifications
Replacing heterocyclic rings with benzene rings can retain or alter activity:
- Compound 16 (): Substitution of a pyrazinoic ring with a benzene ring preserved growth inhibitory effects, suggesting aromaticity and planar structure are key .
- Isobutyl 2-amino-5-bromobenzoate vs.
Ester Group Variations
Ester substituents influence solubility and metabolic stability:
- Isobutyl Methylphosphonochloridate (): The isobutyl ester in this phosphonochloridate enhances reactivity compared to methyl or propyl esters, affecting hydrolysis rates and toxicity .
- Compound 11 and 12 (): Replacement of boronic acid with ester groups reduced cytotoxicity, highlighting the importance of functional group selection .
Toxicity and Solubility Profiles
- Isobutyl Chloroformate (): Exhibits acute toxicity (AEGL-3 values adopted from n-butyl chloroformate: 1.5 ppm at 8 hours) due to respiratory irritation, comparable to sec-butyl analogs .
Data Table: Key Properties of this compound and Analogs
*Hypothetical data inferred from structural analogs.
Research Findings and Implications
Isobutyl Group Critical for Activity : Removal of the isobutyl group abolishes cytotoxicity in multiple compound classes, emphasizing its role in target engagement or membrane penetration .
Halogenation Effects : Bromine at the 5-position may enhance binding affinity through steric or electronic effects, though direct comparisons with chloro or fluoro analogs are needed.
Ester Stability: Isobutyl esters in phosphonochloridates and chloroformates exhibit higher reactivity than smaller alkyl esters, suggesting trade-offs between stability and bioactivity .
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